Defactinib-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H21F3N8O3S |

|---|---|

Molecular Weight |

516.5 g/mol |

IUPAC Name |

4-[[4-[[3-[methylsulfonyl(trideuteriomethyl)amino]pyrazin-2-yl]methylamino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]-N-(trideuteriomethyl)benzamide |

InChI |

InChI=1S/C20H21F3N8O3S/c1-24-18(32)12-4-6-13(7-5-12)29-19-28-10-14(20(21,22)23)16(30-19)27-11-15-17(26-9-8-25-15)31(2)35(3,33)34/h4-10H,11H2,1-3H3,(H,24,32)(H2,27,28,29,30)/i1D3,2D3 |

InChI Key |

FWLMVFUGMHIOAA-WFGJKAKNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)C1=CC=C(C=C1)NC2=NC=C(C(=N2)NCC3=NC=CN=C3N(C([2H])([2H])[2H])S(=O)(=O)C)C(F)(F)F |

Canonical SMILES |

CNC(=O)C1=CC=C(C=C1)NC2=NC=C(C(=N2)NCC3=NC=CN=C3N(C)S(=O)(=O)C)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Defactinib-d6: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Defactinib-d6. It is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in the field of oncology. This document summarizes key data in structured tables, details relevant experimental methodologies, and visualizes critical biological pathways and workflows.

Core Properties of this compound

This compound is the deuterated analog of Defactinib, a potent and selective inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2). The incorporation of six deuterium atoms offers a valuable tool for metabolic and pharmacokinetic studies, as the carbon-deuterium bond is stronger than the carbon-hydrogen bond, potentially leading to altered metabolic stability.

Chemical Structure

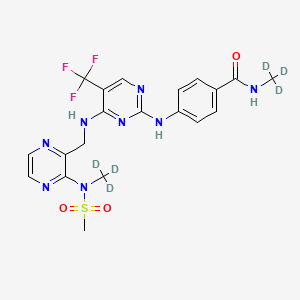

The chemical structure of this compound is provided below, illustrating the positions of the six deuterium atoms on the N-methyl and methylsulfonyl groups.

Chemical Structure of this compound

Caption: 2D chemical structure of this compound, indicating the deuterium labeling on the N-methyl and methylsulfonyl moieties.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its parent compound, Defactinib. The properties of Defactinib are presented as a close surrogate for this compound, with the primary difference being the molecular weight.

| Property | Value (this compound) | Value (Defactinib) | Reference |

| Molecular Formula | C₂₀H₁₅D₆F₃N₈O₃S | C₂₀H₂₁F₃N₈O₃S | [1] |

| Molecular Weight | 516.53 g/mol | 510.49 g/mol | [1] |

| CAS Number | 2384121-03-1 | 1073154-85-4 | [1] |

| Purity | ≥98% (Typically) | ≥95% - ≥98% | [2] |

| Solubility | - In DMSO | Soluble to 100 mM | |

| - In aqueous buffers | Sparingly soluble | [2] | |

| Storage | Store at -20°C | Store at -20°C | [1] |

| Appearance | Crystalline solid | Crystalline solid | [2] |

Mechanism of Action and Signaling Pathway

Defactinib is a small-molecule inhibitor that targets FAK, a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, proliferation, and survival.[3] FAK is a key component of signaling pathways downstream of integrins and growth factor receptors. By inhibiting FAK, Defactinib can disrupt these signaling cascades, leading to anti-tumor and anti-angiogenic effects.[4]

The primary mechanism of action involves the inhibition of FAK autophosphorylation at the Tyr397 site.[5] This phosphorylation event is a critical step in the activation of FAK and the recruitment of other signaling proteins, such as Src family kinases and PI3K.[6] Inhibition of this initial step leads to the downstream suppression of key signaling pathways, including the RAS/MEK/ERK and PI3K/Akt pathways, which are frequently dysregulated in cancer.[4]

Caption: FAK Signaling Pathway and the Point of Inhibition by Defactinib.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound. These protocols are based on established methods for characterizing FAK inhibitors.

In Vitro FAK Phosphorylation Assay (Western Blot)

This protocol describes the assessment of Defactinib's ability to inhibit the autophosphorylation of FAK at Tyr397 in a cellular context.

Methodology:

-

Cell Culture and Treatment:

-

Plate cancer cells (e.g., MDA-MB-231, SKOV3) in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours to reduce basal FAK phosphorylation.

-

Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for a specified time (e.g., 1, 3, 6, 24 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extracts.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[6]

-

-

Antibody Incubation:

-

Incubate the membrane with a primary antibody specific for phospho-FAK (Tyr397) (e.g., 1:1000 dilution) overnight at 4°C.[6]

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

To ensure equal protein loading, probe a separate membrane or strip and re-probe the same membrane with an antibody against total FAK and a loading control (e.g., β-actin or GAPDH).

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-FAK signal to the total FAK or loading control signal.

-

Cell Viability Assay (MTT/MTS Assay)

This protocol outlines a colorimetric assay to determine the effect of this compound on the viability and proliferation of cancer cells.

Methodology:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 3,000-10,000 cells per well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) or DMSO as a vehicle control.

-

-

Incubation:

-

Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

-

MTT/MTS Reagent Addition:

-

Signal Measurement:

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the log of the drug concentration and determine the IC₅₀ value using non-linear regression analysis.

-

Immunofluorescence Staining for FAK Localization

This protocol describes a method to visualize the subcellular localization of FAK and its phosphorylated form in response to this compound treatment.

Methodology:

-

Cell Culture and Treatment:

-

Grow cells on glass coverslips in a 24-well plate.

-

Treat the cells with this compound or DMSO as described in the Western blot protocol.

-

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.

-

-

Blocking and Antibody Staining:

-

Wash the cells three times with PBS.

-

Block non-specific binding with a blocking buffer (e.g., 1% BSA and 22.52 mg/mL glycine in PBST) for 30 minutes.

-

Incubate the cells with the primary antibody against total FAK or phospho-FAK (Tyr397) diluted in the blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature in the dark.

-

-

Counterstaining and Mounting:

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

-

Wash the cells with PBS.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

-

Imaging and Analysis:

-

Visualize the cells using a fluorescence or confocal microscope.

-

Capture images and analyze the subcellular localization and intensity of the FAK signal.

-

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical experimental workflow for the preclinical evaluation of this compound.

Caption: A Representative Preclinical Experimental Workflow for a Kinase Inhibitor.

Conclusion

This compound represents a valuable chemical probe for investigating the pharmacokinetics and metabolism of Defactinib. Its mechanism of action as a potent FAK inhibitor provides a strong rationale for its continued investigation in oncology. The experimental protocols and workflows detailed in this guide offer a solid foundation for researchers to further explore the therapeutic potential of this compound and other FAK inhibitors. As with any experimental work, it is crucial to optimize these protocols for specific cell lines and experimental conditions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Defactinib | C20H21F3N8O3S | CID 25117126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Phospho-FAK (Tyr397) Antibody (#3283) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. broadpharm.com [broadpharm.com]

Defactinib-d6: A Technical Guide to Isotopic Purity and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity and stability of Defactinib-d6, a deuterated analog of the potent and selective Focal Adhesion Kinase (FAK) inhibitor, Defactinib. This document is intended to serve as a comprehensive resource for researchers utilizing this compound in preclinical and clinical studies, where understanding its chemical integrity is paramount.

Introduction to this compound

Defactinib is a small molecule inhibitor of FAK, a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[1][2] By inhibiting FAK, Defactinib disrupts key signaling pathways involved in tumor progression and metastasis. This compound is a stable-isotope labeled version of Defactinib, in which six hydrogen atoms have been replaced with deuterium. This isotopic labeling is a valuable tool in pharmacokinetic studies, allowing for the differentiation between the administered drug and its metabolites using mass spectrometry.

Isotopic Purity of this compound

The isotopic purity of this compound is a critical parameter that defines the percentage of the deuterated species relative to the unlabeled and partially labeled species. High isotopic purity is essential for accurate bioanalytical quantification.

Quantitative Data Summary

The isotopic purity of a representative batch of this compound was determined using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The results are summarized in the table below.

| Parameter | Specification | Result |

| Isotopic Enrichment (d6) | ≥ 98% | 99.2% |

| d5 Species | ≤ 2.0% | 0.6% |

| d4 Species | ≤ 0.5% | < 0.1% |

| d0 (Unlabeled) | ≤ 0.1% | < 0.05% |

| Chemical Purity (by HPLC) | ≥ 99% | 99.7% |

Experimental Protocol: Determination of Isotopic Purity

Objective: To determine the isotopic enrichment of this compound using High-Resolution Mass Spectrometry (HRMS).

Instrumentation:

-

Liquid Chromatograph coupled to a High-Resolution Mass Spectrometer (e.g., Q-Exactive Orbitrap).

-

C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm).

Reagents:

-

This compound reference standard.

-

Acetonitrile (ACN), HPLC grade.

-

Formic acid, LC-MS grade.

-

Ultrapure water.

Procedure:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Further dilute to 1 µg/mL with 50:50 ACN:water.

-

LC-HRMS Analysis:

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in ACN.

-

Gradient: 5% to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

MS Detection: Positive ion mode, with a scan range of m/z 500-550.

-

-

Data Analysis:

-

Extract the ion chromatograms for the [M+H]+ ions of d0 to d6 species of Defactinib.

-

Calculate the peak area for each isotopic species.

-

Determine the percentage of each species relative to the total peak area of all isotopic species.

-

Stability of this compound

Stability testing ensures that the quality of a drug substance is maintained over time under the influence of various environmental factors. Forced degradation studies are conducted to identify potential degradation products and to establish the degradation pathways.

Quantitative Data Summary: Forced Degradation Studies

Forced degradation studies were performed on this compound under various stress conditions. The percentage of degradation was determined by a stability-indicating HPLC method.

| Stress Condition | Duration | Temperature | % Degradation | Major Degradants |

| Acidic (0.1 N HCl) | 24 hours | 60 °C | 8.2% | Hydrolysis product 1 |

| Basic (0.1 N NaOH) | 24 hours | 60 °C | 15.5% | Hydrolysis product 2 |

| Oxidative (3% H₂O₂) | 24 hours | Ambient | 4.1% | N-oxide |

| Thermal | 7 days | 80 °C | 1.8% | Minor unspecified |

| Photolytic (ICH Q1B) | 10 days | Ambient | 2.5% | Minor unspecified |

Experimental Protocol: Stability-Indicating HPLC Method

Objective: To develop and validate a stability-indicating HPLC method for the determination of this compound and its degradation products.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector.

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

Reagents:

-

This compound.

-

Acetonitrile (ACN), HPLC grade.

-

Phosphate buffer, pH 3.0.

Procedure:

-

Mobile Phase Preparation: Prepare a filtered and degassed mixture of phosphate buffer (pH 3.0) and ACN (60:40 v/v).

-

Standard and Sample Preparation: Prepare solutions of this compound in the mobile phase at a concentration of 0.1 mg/mL.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

-

Forced Degradation Sample Preparation:

-

Acidic: Dissolve this compound in 0.1 N HCl and heat at 60°C. Neutralize before injection.

-

Basic: Dissolve this compound in 0.1 N NaOH and heat at 60°C. Neutralize before injection.

-

Oxidative: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature.

-

Thermal: Expose solid this compound to 80°C.

-

Photolytic: Expose a solution of this compound to light as per ICH Q1B guidelines.

-

-

Analysis: Inject the stressed samples and a control sample. Calculate the percentage of degradation by comparing the peak area of the parent drug in the stressed and control samples.

Signaling Pathway and Experimental Workflow

Defactinib Signaling Pathway

Defactinib targets Focal Adhesion Kinase (FAK), a key mediator of integrin and growth factor receptor signaling. The following diagram illustrates the central role of FAK in downstream signaling pathways that promote cell survival, proliferation, and migration, and how Defactinib inhibits these processes.

Caption: Defactinib inhibits FAK, blocking downstream signaling pathways.

Experimental Workflow for Isotopic Purity and Stability Testing

The logical flow for assessing the quality of this compound involves a series of analytical tests, starting from initial characterization to comprehensive stability evaluation.

References

Defactinib's Impact on the PI3K/Akt Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of defactinib, a potent and selective inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2), on the critical PI3K/Akt signaling pathway. Defactinib's mechanism of action involves the disruption of this pathway, which is frequently dysregulated in various cancers, leading to the suppression of tumor growth, proliferation, and survival. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular interactions.

Core Mechanism of Action

Defactinib exerts its influence on the PI3K/Akt signaling cascade primarily through the inhibition of FAK. FAK, a non-receptor tyrosine kinase, plays a crucial role as an upstream regulator of the PI3K/Akt pathway. Mechanistically, defactinib has been shown to induce the dissociation of phosphoinositide-3-kinase (PI3K) from FAK in a dose- and time-dependent manner.[1] This dissociation prevents the activation of PI3K, a critical step in the propagation of downstream signaling. The subsequent blockade of PI3K activity leads to a reduction in the phosphorylation and activation of Akt (also known as Protein Kinase B), a central node in this pathway.[1] The inhibition of Akt signaling, in turn, affects a multitude of downstream effector molecules involved in cell survival, proliferation, and metabolism.

The suppression of the PI3K/Akt pathway by defactinib has been observed to be effective in various cancer models, including esophageal squamous cell carcinoma, ovarian cancer, and non-small cell lung cancer.[1][2] Furthermore, the inhibition of FAK by defactinib has been shown to overcome resistance to other targeted therapies, highlighting its potential in combination treatments.

Quantitative Data Summary

The following tables summarize the available quantitative data on the activity of defactinib from preclinical and clinical studies.

Table 1: In Vitro Inhibitory Activity of Defactinib

| Target | IC50 Value | Cell Line/System | Reference |

| FAK | 0.6 nM | In vitro kinase assay | [2] |

| Pyk2 | 0.6 nM | In vitro kinase assay | |

| FAK Phosphorylation | EC50 = 26 nM | In vivo | |

| Cell Viability (TT cells) | 1.98 µM | Thyroid cancer cells | |

| Cell Viability (K1 cells) | 10.34 µM | Thyroid cancer cells |

Table 2: Clinical Efficacy of Defactinib in Combination with Avutometinib (RAMP 201 Phase 2 Study) in Low-Grade Serous Ovarian Cancer

| Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |

| All Evaluable Patients | 31% | 12.9 months | [3] |

| KRAS-mutant | 44% | 22.0 months | [3] |

| KRAS wild-type | 17% | 12.8 months | [3] |

Table 3: Dosing of Defactinib in Clinical Trials

| Trial Identifier | Cancer Type | Combination Agent(s) | Defactinib Dose | Reference |

| NCT03875820 (FRAME) | Advanced Solid Tumors | Avutometinib | 200 mg twice daily (recommended Phase 2 dose) | [4][5] |

| NCT04625270 (RAMP 201) | Low-Grade Serous Ovarian Cancer | Avutometinib | 200 mg twice daily | [6] |

| Phase 2 Study | KRAS Mutant Non-small Cell Lung Cancer | Monotherapy | 400 mg twice daily | [2] |

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental processes discussed, the following diagrams have been generated using the DOT language.

Caption: Defactinib inhibits FAK, preventing PI3K association and subsequent Akt activation.

Caption: Workflow for analyzing protein phosphorylation levels using Western blotting.

Caption: Workflow for assessing cell viability and proliferation using the MTT assay.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below. These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions.

Western Blotting for Phosphorylated Akt (p-Akt) and FAK (p-FAK)

This protocol outlines the steps for detecting the phosphorylation status of Akt and FAK in cells treated with defactinib.

1. Cell Culture and Treatment:

-

Culture cells to 70-80% confluency in appropriate growth medium.

-

Treat cells with desired concentrations of defactinib or vehicle control (e.g., DMSO) for a specified time period (e.g., 2, 6, 24 hours).

2. Cell Lysis:

-

Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

-

Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the cells.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

3. Protein Quantification:

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA or Bradford assay).

4. SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

5. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-FAK (Tyr397), and total FAK overnight at 4°C with gentle agitation. Dilute antibodies according to the manufacturer's recommendations.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

6. Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize using an imaging system.

-

Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

MTT Cell Viability Assay

This colorimetric assay is used to assess the effect of defactinib on cell viability and proliferation.

1. Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

2. Drug Treatment:

-

Treat the cells with a serial dilution of defactinib in fresh culture medium. Include a vehicle control (e.g., DMSO).

3. Incubation:

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

4. MTT Reagent Addition:

-

Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

5. Solubilization of Formazan Crystals:

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

6. Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Esophageal Squamous Cell Carcinoma Xenograft Mouse Model

This in vivo model is used to evaluate the anti-tumor efficacy of defactinib.

1. Cell Preparation and Implantation:

-

Harvest esophageal squamous cell carcinoma cells (e.g., KYSE-150 or EC-109) during their logarithmic growth phase.

-

Resuspend the cells in a mixture of serum-free medium and Matrigel.

-

Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).

2. Tumor Growth and Treatment Initiation:

-

Monitor the mice for tumor formation.

-

When the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

3. Defactinib Administration:

-

Administer defactinib to the treatment group via oral gavage at a predetermined dose and schedule (e.g., 50 mg/kg, once daily).

-

Administer the vehicle control to the control group.

4. Monitoring and Data Collection:

-

Measure the tumor volume using calipers every few days. Tumor volume can be calculated using the formula: (Length × Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for p-Akt and p-FAK).

Conclusion

Defactinib effectively inhibits the PI3K/Akt signaling pathway by targeting FAK, a key upstream activator. This mechanism of action underlies its potent anti-tumor activity in various cancer models. The provided quantitative data, experimental protocols, and pathway diagrams offer a comprehensive resource for researchers and drug development professionals working to further understand and leverage the therapeutic potential of defactinib. Further investigation into the quantitative effects of defactinib on the downstream targets of the PI3K/Akt pathway will provide a more complete picture of its molecular impact.

References

- 1. Focal adhesion kinase (FAK) inhibitor-defactinib suppresses the malignant progression of human esophageal squamous cell carcinoma (ESCC) cells via effective blockade of PI3K/AKT axis and downstream molecular network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phase 2 Study of the Focal Adhesion Kinase Inhibitor Defactinib (VS-6063) in Previously Treated Advanced KRAS Mutant Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. targetedonc.com [targetedonc.com]

- 4. researchgate.net [researchgate.net]

- 5. Defactinib with avutometinib in patients with solid tumors: the phase 1 FRAME trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phase I Trial of Defactinib and VS-6766. [clin.larvol.com]

The Role of Defactinib in Inhibiting Tumor Cell Migration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metastasis, the dissemination of tumor cells from a primary site to distant organs, is a major cause of cancer-related mortality. A critical step in the metastatic cascade is tumor cell migration, a complex process orchestrated by a network of signaling pathways. Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, has emerged as a pivotal regulator of cell migration and is frequently overexpressed in various cancers, correlating with poor prognosis.[1][2][3] Defactinib (VS-6063), a potent and selective inhibitor of FAK and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2), has demonstrated significant promise in preclinical and clinical studies as an anti-cancer agent by disrupting tumor cell migration and other malignant processes.[1][4][5][6][7][8] This technical guide provides an in-depth overview of the mechanism of action of Defactinib, the signaling pathways it modulates to inhibit tumor cell migration, and detailed experimental protocols to assess its efficacy.

Introduction to Defactinib

Defactinib is an orally administered small-molecule inhibitor that competitively binds to the ATP-binding pocket of FAK, preventing its autophosphorylation at Tyrosine 397 (Y397).[9] This initial phosphorylation event is crucial for the recruitment and activation of downstream signaling molecules, including Src family kinases and phosphoinositide 3-kinase (PI3K).[2] By blocking this primary activation step, Defactinib effectively dismantles the signaling hub that FAK creates at sites of cell-matrix adhesion, thereby impeding cell motility.[1] Defactinib has been investigated as a monotherapy and in combination with other anti-cancer agents in various solid tumors, including ovarian cancer, non-small cell lung cancer (NSCLC), mesothelioma, and pancreatic cancer.[1][5][10][11]

Mechanism of Action: Inhibition of the FAK Signaling Hub

FAK is a central component of focal adhesions, which are dynamic structures that link the actin cytoskeleton to the extracellular matrix (ECM). The binding of integrins to ECM components triggers the recruitment and activation of FAK. Activated FAK, in turn, initiates a cascade of downstream signaling events that regulate cell adhesion, migration, proliferation, and survival.

Defactinib's primary mechanism of action is the inhibition of FAK's kinase activity.[5] This leads to a reduction in the phosphorylation of FAK at Y397 and other key tyrosine residues, thereby preventing the recruitment and activation of downstream signaling proteins.[9] The consequences of FAK inhibition by Defactinib on tumor cell migration are multifaceted and include:

-

Disruption of Focal Adhesion Dynamics: FAK plays a critical role in the assembly and turnover of focal adhesions. By inhibiting FAK, Defactinib destabilizes these structures, leading to altered cell morphology and reduced cell adhesion to the ECM.[12]

-

Inhibition of Downstream Signaling Pathways: Defactinib blocks the activation of several key signaling pathways that are essential for cell migration, including the PI3K/AKT and RAS/MEK/ERK pathways.[4][13]

-

Modulation of the Tumor Microenvironment: Defactinib can alter the behavior of stromal and immune cells within the tumor microenvironment, potentially enhancing the anti-tumor immune response and reducing fibrosis, which can act as a barrier to drug delivery.[1]

Key Signaling Pathways Modulated by Defactinib

Defactinib exerts its anti-migratory effects by interfering with several critical signaling pathways downstream of FAK.

The FAK/Src Pathway

The phosphorylation of FAK at Y397 creates a high-affinity binding site for the SH2 domain of Src family kinases.[2] The recruitment of Src to focal adhesions leads to the phosphorylation of other FAK residues, as well as other focal adhesion-associated proteins like p130Cas and paxillin. This FAK/Src signaling complex is a central regulator of cell migration. Defactinib, by preventing the initial FAK autophosphorylation, blocks the formation of this complex and subsequent downstream signaling.[12]

References

- 1. What is Defactinib used for? [synapse.patsnap.com]

- 2. Oncogenic Receptor Tyrosine Kinases Directly Phosphorylate Focal Adhesion Kinase (FAK) as a Resistance Mechanism to FAK-kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. clinicaltrials.eu [clinicaltrials.eu]

- 6. Defactinib | Focal Adhesion Kinase Inhibitors: R&D Systems [rndsystems.com]

- 7. Defactinib | Focal Adhesion Kinase | Tocris Bioscience [tocris.com]

- 8. Phase 2 Study of the Focal Adhesion Kinase Inhibitor Defactinib (VS-6063) in Previously Treated Advanced KRAS Mutant Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Facebook [cancer.gov]

- 11. cancerresearchuk.org [cancerresearchuk.org]

- 12. Targeting focal adhesion kinase inhibits cell migration and non-angiogenic vascularization in malignant breast cancer | springermedizin.de [springermedizin.de]

- 13. Focal adhesion kinase (FAK) inhibitor-defactinib suppresses the malignant progression of human esophageal squamous cell carcinoma (ESCC) cells via effective blockade of PI3K/AKT axis and downstream molecular network - PubMed [pubmed.ncbi.nlm.nih.gov]

Defactinib-d6 for In Vitro Cancer Cell Line Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of Defactinib-d6 in preclinical, in vitro cancer research. It covers the mechanism of action, quantitative efficacy data across various cancer cell lines, and detailed protocols for key experimental assays.

Introduction to this compound

Defactinib is a potent and selective oral small-molecule inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2).[1] FAK is a non-receptor tyrosine kinase that plays a critical role in mediating signals from the extracellular matrix to the cell's interior, influencing cell adhesion, migration, proliferation, and survival.[1] Overexpression and constitutive activation of FAK are common in many solid tumors and are associated with tumor growth, metastasis, and poor prognosis.[1]

This compound is a deuterated form of Defactinib. In the context of the in vitro studies described here—which focus on assessing biological activity, such as effects on cell viability and signaling—this compound is functionally interchangeable with its non-deuterated counterpart, Defactinib. The primary application for isotopically labeled compounds like this compound is in mass spectrometry-based analyses, such as pharmacokinetic studies, where they serve as stable internal standards. For the purposes of this guide, the extensive research conducted with Defactinib is directly applicable to studies utilizing this compound.

Mechanism of Action: FAK Signaling Inhibition

Defactinib exerts its anti-neoplastic effects by inhibiting the kinase activity of FAK.[2] This blockade prevents the autophosphorylation of FAK at the Tyrosine 397 (Y397) site, which is a crucial step for the recruitment and activation of downstream signaling proteins.[3] By disrupting this central signaling node, Defactinib effectively attenuates multiple oncogenic pathways, primarily the PI3K/Akt and RAS/MEK/ERK pathways.[4][5][6] The inhibition of these pathways leads to a reduction in cancer cell proliferation, survival, migration, and angiogenesis.[4]

Quantitative Data: In Vitro Efficacy of Defactinib

Defactinib has demonstrated potent activity against FAK and has shown varied efficacy across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its cytotoxic or cytostatic effects.

| Target / Cell Line | Cancer Type | IC50 Value | Reference |

| FAK (enzyme) | N/A | 0.6 nM | [7] |

| Pyk2 (enzyme) | N/A | 0.6 nM | |

| Suit-2 | Pancreatic Ductal Adenocarcinoma | 2.0 - 5.0 µM | [8] |

| UTE1, UTE2, UTE3, UTE10, UTE11 | Endometrial Cancer | 1.7 - 3.8 µM | [9] |

| TT | Thyroid Cancer | 1.98 µM | |

| K1 | Thyroid Cancer | 10.34 µM |

Experimental Protocols

Detailed methodologies are crucial for reproducible in vitro studies. Below are protocols for fundamental assays used to evaluate the efficacy of this compound.

Cell Viability / Proliferation Assay (Sulforhodamine B - SRB)

This assay measures cell density based on the measurement of cellular protein content.

Methodology:

-

Cell Plating: Seed cells in 96-well plates at a predetermined optimal density and allow them to attach overnight in a humidified incubator (37°C, 5% CO2).

-

Drug Treatment: Replace the medium with fresh medium containing this compound at various concentrations (e.g., a serial dilution from 0 to 10 µM). Include a vehicle control (e.g., DMSO).[8]

-

Incubation: Incubate the plates for a period of 72 hours.[8]

-

Fixation: Gently remove the medium. Fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

-

Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10-30 minutes.

-

Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilization: Add a 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Data Acquisition: Measure the absorbance at approximately 510 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Cell Migration Assay (Transwell / Boyden Chamber)

This assay assesses the ability of cancer cells to migrate through a porous membrane towards a chemoattractant.

Methodology:

-

Preparation: Rehydrate the polycarbonate membrane inserts (e.g., 8 µm pore size) in a 24-well plate by adding serum-free media to the top and bottom chambers. Incubate for at least 1 hour at 37°C.[10]

-

Chemoattractant: Add media containing a chemoattractant (e.g., 10% Fetal Bovine Serum) to the lower wells of the migration plate.[10]

-

Cell Seeding: Prepare a cell suspension (e.g., 0.5-1.0 x 10^6 cells/mL) in serum-free media.[10] Pre-treat the cells with different concentrations of this compound or the vehicle control for a specified duration before seeding.

-

Incubation: Add the treated cell suspension to the inside of each insert. Incubate for 2-24 hours in a cell culture incubator, allowing cells to migrate through the membrane.[10]

-

Removal of Non-migratory Cells: Carefully remove the medium from the inside of the insert. Use a cotton-tipped swab to gently remove the non-migratory cells from the upper surface of the membrane.[10]

-

Fixation & Staining: Transfer the inserts to a new well containing a staining solution (e.g., Crystal Violet or a commercial cell stain solution) and incubate for 10-20 minutes at room temperature.[10][11]

-

Washing & Drying: Gently wash the stained inserts in water to remove excess stain and allow them to air dry.[10]

-

Quantification: Count the migratory cells on the bottom of the membrane using a light microscope. Alternatively, the stain can be extracted with a solvent, and the absorbance can be measured in a plate reader.[10]

Apoptosis Assay (Annexin V & Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with this compound or vehicle control for a specified time (e.g., 24-48 hours).

-

Cell Harvesting: Collect both floating and adherent cells. Adherent cells can be detached using a gentle cell scraper or trypsin. Centrifuge the cell suspension to pellet the cells.[12]

-

Washing: Wash the cells twice with cold 1X PBS.[12]

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of a fluorescently-conjugated Annexin V (e.g., FITC, APC) and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube before analysis.

-

Data Acquisition: Analyze the samples by flow cytometry within 1 hour.[13]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

References

- 1. What is Defactinib used for? [synapse.patsnap.com]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Facebook [cancer.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Focal adhesion kinase (FAK) inhibitor-defactinib suppresses the malignant progression of human esophageal squamous cell carcinoma (ESCC) cells via effective blockade of PI3K/AKT axis and downstream molecular network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of defactinib derivatives targeting focal adhesion kinase using ensemble docking, molecular dynamics simulations and binding free energy calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Focal adhesion kinase inhibition synergizes with nab-paclitaxel to target pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. cellbiolabs.com [cellbiolabs.com]

- 11. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Apoptosis Protocols | USF Health [health.usf.edu]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Defactinib's Impact on Focal Adhesion Dynamics

This guide provides a comprehensive technical overview of Defactinib, a selective inhibitor of Focal Adhesion Kinase (FAK), and its profound effects on the dynamics of focal adhesions. We will delve into its mechanism of action, the downstream signaling pathways it modulates, and the experimental methodologies used to quantify its impact.

Introduction: Defactinib and the Role of Focal Adhesion Kinase

Defactinib (also known as VS-6063) is a potent, orally administered small-molecule inhibitor that selectively targets Focal Adhesion Kinase (FAK) and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3] FAK is a non-receptor tyrosine kinase that serves as a critical signaling hub within cells.[4][5] It integrates signals from the extracellular matrix (ECM) via integrin receptors to regulate essential cellular processes, including adhesion, migration, proliferation, and survival.[4][6]

Focal adhesions are complex, dynamic macromolecular structures that form at the cell-ECM interface.[7] These structures physically link the actin cytoskeleton to the ECM and are indispensable for cell motility and sensing the physical properties of the microenvironment. The assembly, maturation, and disassembly—collectively known as focal adhesion turnover—are tightly regulated processes. FAK is a cornerstone of this regulation; its kinase activity is essential for initiating the signaling cascades that govern these dynamics.

Mechanism of Action: How Defactinib Inhibits FAK

Defactinib functions as an ATP-competitive inhibitor, binding to the kinase domain of FAK and preventing its autophosphorylation at the Tyr397 residue.[2] This autophosphorylation event is the initial and most critical step in FAK activation. Once phosphorylated, Tyr397 acts as a high-affinity binding site for the SH2 domain of Src family kinases, leading to further phosphorylation of FAK and the recruitment of a multitude of other signaling and adaptor proteins, such as Grb2 and p130Cas.

By blocking the initial autophosphorylation, Defactinib effectively shuts down this entire activation cascade. This leads to the disruption of the signaling platform at focal adhesions, preventing the downstream activation of pathways crucial for tumor progression.[4]

Quantitative Data on Defactinib's Activity and Effects

The efficacy of Defactinib has been quantified across various preclinical models. The data highlights its potent inhibitory activity and its functional consequences on key cellular processes related to cancer progression.

Table 1: Inhibitory Activity of Defactinib

| Parameter | Value | Target(s) | Notes |

| IC₅₀ | 0.6 nM | FAK, Pyk2 | In vitro kinase assay. Demonstrates high potency.[8][9] |

| EC₅₀ | 26 nM | FAK Phosphorylation | In vivo assay, measures the concentration for 50% inhibition of FAK phosphorylation in cells. |

| Selectivity | >100-fold | FAK/Pyk2 vs. Other Kinases | Shows high selectivity, minimizing off-target effects. |

Table 2: Cellular and In Vivo Effects of Defactinib

| Cell Line / Model | Assay | Treatment | Result | Reference |

| Pancreatic Ductal Adenocarcinoma (PDAC) Cell Lines | Cell Viability (IC₅₀) | Defactinib Monotherapy | IC₅₀ range: 2.0–5.0 μM | [10] |

| PDAC Orthotopic Model | Tumor Growth | Defactinib + nab-paclitaxel | Synergistic suppression of tumor growth | [10] |

| Bladder Cancer (T24 cells, 7-day culture) | Cell Viability | 100 μM Defactinib (3 x 2h) | ~64% decrease in viability | [11] |

| Breast Cancer Models (Resistant to mTORC1 inhibitors) | Tumor Growth | Defactinib + Rapamycin | Significant suppression of tumor growth, induced regression | [12] |

| Diffuse Gastric Cancer (DGC) Cell Lines | Cell Viability | Defactinib + VS-6766 (MAPK inhibitor) | Enhanced efficacy and stronger cell inhibition compared to monotherapy | [13] |

Impact on Focal Adhesion Dynamics and Downstream Signaling

FAK inhibition by Defactinib directly alters the structure, stability, and turnover of focal adhesions. This disruption has significant consequences for cell behavior, particularly migration and invasion, which are hallmarks of metastatic cancer.

-

Altered Morphology: Treatment with Defactinib often leads to a reduction in the number and size of focal adhesions.

-

Impaired Turnover: The dynamic processes of focal adhesion assembly and disassembly are crucial for cell movement. By inhibiting FAK, Defactinib disrupts this turnover, which can lead to an inability of the cell to form new adhesions at the leading edge or detach at the trailing edge, thus impeding migration.[10]

-

Blockade of Downstream Pathways: FAK acts as a scaffold to activate two major pro-survival and pro-proliferative signaling pathways:

-

PI3K/Akt Pathway: Defactinib induces the dissociation of PI3K from FAK, leading to a blockade of Akt signaling. This pathway is critical for cell survival and growth.[2][14]

-

RAS/RAF/MEK/ERK (MAPK) Pathway: FAK can also promote tumor cell invasion and metastasis by activating the MAPK/ERK pathway.[2] Defactinib's inhibition of FAK helps to suppress this signaling axis.[1]

-

Experimental Protocols for Investigation

A multi-faceted approach is required to fully characterize the effects of Defactinib on focal adhesion dynamics. Below are detailed protocols for key experiments.

Immunofluorescence Microscopy for Focal Adhesion Visualization

This method allows for the static visualization of focal adhesion morphology, size, and distribution.

-

Cell Culture: Plate cells on fibronectin-coated glass coverslips and allow them to adhere overnight.

-

Treatment: Treat cells with the desired concentration of Defactinib or vehicle (e.g., DMSO) for a specified time (e.g., 2-24 hours).

-

Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash three times with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour to reduce non-specific antibody binding.

-

Primary Antibody Staining: Incubate with primary antibodies against focal adhesion proteins (e.g., anti-paxillin, anti-vinculin, or anti-p-FAK Y397) diluted in 1% BSA/PBS overnight at 4°C.

-

Secondary Antibody Staining: Wash three times with PBS and incubate with fluorescently-conjugated secondary antibodies for 1 hour at room temperature, protected from light. Phalloidin can be co-incubated to visualize the actin cytoskeleton.

-

Mounting and Imaging: Wash three times, mount coverslips onto slides using an anti-fade mounting medium containing DAPI (for nuclear staining), and image using a confocal or widefield fluorescence microscope.

-

Analysis: Quantify focal adhesion number, size, and intensity using software like ImageJ/Fiji.[15]

Live-Cell Imaging for Focal Adhesion Turnover

This technique enables the direct measurement of focal adhesion assembly and disassembly rates. Total Internal Reflection Fluorescence (TIRF) microscopy is often used as it selectively illuminates the cell-substrate interface where focal adhesions reside.[16]

-

Cell Line Generation: Create a stable cell line expressing a fluorescently-tagged focal adhesion protein (e.g., Paxillin-mCherry or EGFP-Paxillin).[15]

-

Plating for Imaging: Plate the engineered cells on glass-bottom dishes coated with fibronectin.

-

Microscopy Setup: Use a TIRF microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂.

-

Image Acquisition: After adding Defactinib or vehicle, acquire time-lapse images at regular intervals (e.g., every 1-2 minutes) for a duration of 1-4 hours.

-

Data Analysis: Use specialized software (e.g., FAAS, or custom scripts in MATLAB or Python) to automatically detect and track individual focal adhesions over time.[17] Plot the fluorescence intensity of each adhesion over its lifetime to determine assembly and disassembly rate constants.[15][16]

Western Blotting for Signaling Pathway Analysis

This biochemical assay is used to quantify changes in protein expression and phosphorylation levels.

-

Cell Lysis: Treat cells with Defactinib as desired, then wash with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein lysate (e.g., 20-30 µg) on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and incubate with primary antibodies against total FAK, p-FAK (Y397), total Akt, p-Akt, total ERK, and p-ERK.

-

Detection: After washing, incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.

-

Quantification: Measure band intensity using densitometry and normalize phosphorylated protein levels to their total protein counterparts.

Conclusion

Defactinib is a highly specific and potent inhibitor of FAK that profoundly disrupts focal adhesion dynamics. By preventing FAK autophosphorylation, it effectively dismantles the signaling hub at cell-matrix adhesions, leading to the inhibition of critical downstream pathways like PI3K/Akt and MAPK/ERK. This multi-pronged attack on tumor cell signaling results in reduced proliferation, survival, and migratory capacity. The experimental protocols outlined in this guide provide a robust framework for researchers to meticulously investigate and quantify the impact of Defactinib and other FAK inhibitors, furthering their development as valuable therapeutic agents, particularly in combination strategies for treating various cancers.[13][18][19]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Frontiers | Roles and inhibitors of FAK in cancer: current advances and future directions [frontiersin.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is Defactinib used for? [synapse.patsnap.com]

- 5. Phase 2 Study of the Focal Adhesion Kinase Inhibitor Defactinib (VS-6063) in Previously Treated Advanced KRAS Mutant Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Defactinib inhibits FAK phosphorylation and regulates psoriasis via attenuating hyperproliferation of keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel microscopy technique developed to analyze cellular focal adhesion dynamics | EurekAlert! [eurekalert.org]

- 8. Identification of defactinib derivatives targeting focal adhesion kinase using ensemble docking, molecular dynamics simulations and binding free energy calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Item - Identification of defactinib derivatives targeting focal adhesion kinase using ensemble docking, molecular dynamics simulations and binding free energy calculations - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 10. Focal adhesion kinase inhibition synergizes with nab-paclitaxel to target pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Development of combination strategies for Focal Adhesion Kinase inhibition in Diffuse Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Focal adhesion kinase (FAK) inhibitor-defactinib suppresses the malignant progression of human esophageal squamous cell carcinoma (ESCC) cells via effective blockade of PI3K/AKT axis and downstream molecular network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Analysis of focal adhesion turnover: A quantitative live cell imaging example - PMC [pmc.ncbi.nlm.nih.gov]

- 16. High-Resolution Quantification of Focal Adhesion Spatiotemporal Dynamics in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. clinicaltrials.eu [clinicaltrials.eu]

- 19. drugs.com [drugs.com]

Defactinib in Xenograft Models: A Technical Overview of Preclinical Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Defactinib (VS-6063) is an orally available, selective, and potent small-molecule inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival.[1][2] Overexpression and constitutive activation of FAK are frequently observed in various solid tumors and are associated with tumor progression, metastasis, and resistance to therapy.[1][3] Consequently, FAK has emerged as a compelling target for cancer therapy. This technical guide synthesizes the findings from preliminary studies of defactinib in various xenograft models, providing a comprehensive resource on its preclinical anti-tumor activity, mechanism of action, and experimental methodologies.

Mechanism of Action: Targeting the FAK Signaling Nexus

Defactinib exerts its anti-neoplastic effects by inhibiting FAK, thereby disrupting the signaling cascades that promote cancer cell survival and invasiveness.[1] FAK acts as a critical node in signal transduction, integrating signals from the extracellular matrix via integrins to modulate key downstream pathways, including the PI3K/AKT and RAS/MEK/ERK pathways.[3][4] By blocking FAK, defactinib can induce the dissociation of PI3K from FAK, leading to a blockade of AKT signaling and a subsequent reduction in the expression of several oncogenes.[4] Furthermore, defactinib has been shown to modulate the tumor microenvironment, potentially enhancing anti-tumor immune responses.[1]

Figure 1: Simplified FAK signaling pathway and the inhibitory action of Defactinib.

Efficacy of Defactinib in Xenograft Models: Monotherapy and Combination Studies

Preclinical studies in various xenograft models have demonstrated the anti-tumor activity of defactinib, both as a monotherapy and in combination with other anti-cancer agents. These studies highlight its potential across a range of solid tumors.

Pancreatic Ductal Adenocarcinoma (PDAC)

In a PANC-1 xenograft model, treatment with defactinib at a dose of 40 mg/kg daily for four consecutive weeks resulted in a significant suppression of tumor growth and metastasis.[5] This was accompanied by a reduction in the in vivo proliferation index, as determined by Ki-67 immunohistochemical staining.[5]

Adrenocortical Carcinoma (ACC)

In an ACC xenograft model, the combination of defactinib with mitotane, the standard of care for ACC, demonstrated significant anti-tumor efficacy.[6][7] The combination treatment led to a notable reduction in tumor volume and the number of macrometastases compared to either agent alone or the control group.[6][7] Tumors from defactinib-treated animals also showed increased necrosis.[6][7]

Endometrial Cancer

A study utilizing the UTE10 xenograft model of high-grade endometrioid endometrial cancer showed that defactinib monotherapy significantly inhibited tumor growth compared to the control group.[8] The median overall survival was extended from 23 days in the control group to 55 days in the defactinib-treated group.[8] Furthermore, the combination of defactinib with the RAF/MEK inhibitor avutometinib resulted in even greater tumor growth inhibition and a more significant survival advantage.[8]

Ovarian Cancer

Defactinib has been investigated in combination with other targeted agents in ovarian cancer models. In taxane-sensitive (SKOV3ip1) and taxane-resistant (SKOV3-TR) cell lines, defactinib synergistically decreased proliferation and increased apoptosis when combined with paclitaxel.[2] More recently, the combination of defactinib with the RAF/MEK clamp avutometinib has shown promising results in low-grade serous ovarian cancer (LGSOC), particularly in tumors with KRAS mutations, leading to accelerated FDA approval for this indication.[9][10]

Mesothelioma

Defactinib has been evaluated in mesothelioma, a cancer often associated with low levels of the tumor suppressor Merlin.[11] The MSTO-211H cell line, derived from a patient with biphasic mesothelioma, is a commonly used xenograft model for studying this disease.[12] While a phase II clinical trial (COMMAND) of defactinib as maintenance therapy did not show an improvement in progression-free or overall survival, preclinical models continue to be used to explore FAK inhibition in this malignancy.[12][13]

Summary of Quantitative Data from Xenograft Studies

| Cancer Type | Xenograft Model | Treatment | Key Quantitative Outcomes | Reference |

| Pancreatic Cancer | PANC-1 | Defactinib (40 mg/kg, daily) | Significant reduction in tumor volume and metastasis.[5] | [5] |

| Adrenocortical Carcinoma | H295R | Defactinib + Mitotane | Significant reduction in tumor volume and number of macrometastases.[6][7] | [6][7] |

| Endometrial Cancer | UTE10 | Defactinib | Median OS: 55 days vs. 23 days for control (p < 0.001).[8] | [8] |

| Endometrial Cancer | UTE10 | Defactinib + Avutometinib | Significant tumor growth inhibition vs. either agent alone (p < 0.001).[8] | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical studies. Below are generalized experimental protocols based on the cited literature for establishing and utilizing xenograft models to evaluate defactinib.

Cell Lines and Culture

A variety of human cancer cell lines have been utilized in xenograft studies of defactinib, including PANC-1 (pancreatic), H295R (adrenocortical), UTE10 (endometrial), SKOV3ip1, SKOV3-TR (ovarian), and MSTO-211H (mesothelioma).[2][5][6][8][12] Cells are typically maintained in their recommended culture medium supplemented with fetal bovine serum and antibiotics, and grown in a humidified incubator at 37°C and 5% CO2.[12]

Xenograft Implantation

The establishment of xenograft tumors is a critical step. The following diagram outlines a typical workflow for subcutaneous xenograft model generation.

References

- 1. What is Defactinib used for? [synapse.patsnap.com]

- 2. selleckchem.com [selleckchem.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Focal adhesion kinase (FAK) inhibitor-defactinib suppresses the malignant progression of human esophageal squamous cell carcinoma (ESCC) cells via effective blockade of PI3K/AKT axis and downstream molecular network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Defactinib in Combination with Mitotane Can Be an Effective Treatment in Human Adrenocortical Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Defactinib in Combination with Mitotane Can Be an Effective Treatment in Human Adrenocortical Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mskcc.org [mskcc.org]

- 10. fda.gov [fda.gov]

- 11. mesotheliomahelp.org [mesotheliomahelp.org]

- 12. MSTO-211H Xenograft Model - Altogen Labs [altogenlabs.com]

- 13. Maintenance Defactinib Versus Placebo After First-Line Chemotherapy in Patients With Merlin-Stratified Pleural Mesothelioma: COMMAND-A Double-Blind, Randomized, Phase II Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Quantification of Defactinib in Human Plasma using LC-MS/MS with Defactinib-d6 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Defactinib in human plasma. To ensure the highest accuracy and precision, a stable isotope-labeled internal standard, Defactinib-d6, is employed. The sample preparation involves a straightforward protein precipitation procedure, followed by a rapid chromatographic separation. This method is suitable for high-throughput pharmacokinetic studies and therapeutic drug monitoring of Defactinib, a potent inhibitor of Focal Adhesion Kinase (FAK).

Introduction

Defactinib is a small molecule inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, and survival.[1] Overexpression of FAK is associated with the progression of various cancers, making it a key therapeutic target.[1] Defactinib has shown promise in clinical trials for the treatment of several solid tumors, including mesothelioma and ovarian cancer.[1]

Accurate quantification of Defactinib in biological matrices is essential for pharmacokinetic (PK) and pharmacodynamic (PD) studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for bioanalytical quantification due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is crucial for correcting for matrix effects, variations in sample recovery, and instrument response, thereby ensuring the reliability of the analytical data.[2] This application note provides a detailed protocol for the quantification of Defactinib in human plasma using this compound as the internal standard.

Signaling Pathway of Defactinib

Defactinib exerts its therapeutic effect by inhibiting the FAK signaling pathway. FAK is a central component of signal transduction from the extracellular matrix to the cell interior, influencing key cellular processes like proliferation, migration, and survival. By inhibiting FAK, Defactinib disrupts these downstream signaling cascades, including the PI3K/Akt and RAS/MEK/ERK pathways, ultimately leading to reduced tumor growth and metastasis.[1][3]

Figure 1: Simplified signaling pathway of Defactinib's mechanism of action.

Experimental Protocol

Materials and Reagents

-

Defactinib analytical standard (≥98% purity)

-

This compound internal standard

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (K2-EDTA)

Stock and Working Solutions

-

Defactinib Stock Solution (1 mg/mL): Accurately weigh and dissolve Defactinib in acetonitrile.

-

This compound Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile/water (50:50, v/v).

-

Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking appropriate amounts of Defactinib stock solution into blank human plasma.

Sample Preparation

The following workflow outlines the protein precipitation method for plasma sample preparation.

Figure 2: Workflow for plasma sample preparation.

LC-MS/MS Conditions

Liquid Chromatography

| Parameter | Condition |

| LC System | Standard UPLC/HPLC System |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Isocratic or a shallow gradient optimized for separation |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

Mass Spectrometry

| Parameter | Condition |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See Table 1 |

| Ion Spray Voltage | ~5500 V |

| Source Temp. | ~500°C |

| Collision Gas | Nitrogen |

Table 1: Mass Spectrometry Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Defactinib | 511.1 | 203.1 | Optimize for instrument |

| This compound | 517.1 | 209.1 | Optimize for instrument |

Method Validation and Performance

The method should be validated according to the guidelines from regulatory agencies such as the FDA or EMA.[4] Key validation parameters include linearity, sensitivity (Lower Limit of Quantification, LLOQ), accuracy, precision, recovery, and matrix effect.

Table 2: Representative Method Performance Data

(Note: The following data is representative and should be established for each specific laboratory and instrument.)

| Parameter | Acceptance Criteria | Representative Result |

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| LLOQ | Signal-to-Noise > 10 | 0.5 ng/mL |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±10% |

| Recovery | Consistent and reproducible | > 85% |

| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | < 10% |

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantification of Defactinib in human plasma using this compound as an internal standard. The simple sample preparation and rapid chromatographic analysis make this method suitable for high-throughput applications in clinical and research settings. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, which is critical for reliable pharmacokinetic and therapeutic drug monitoring of Defactinib.

References

Application Note: Quantitative Analysis of Defactinib in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the quantitative analysis of Defactinib in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The assay employs Defactinib-d6 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The protocol covers plasma sample preparation using liquid-liquid extraction, chromatographic separation, and mass spectrometric detection. Method performance parameters, based on established bioanalytical method validation guidelines, are provided to demonstrate the robustness and reliability of the assay for pharmacokinetic studies and therapeutic drug monitoring in a research setting.

Introduction

Defactinib is an orally bioavailable, selective inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[1][2] Overexpression and activation of FAK are implicated in the progression and metastasis of various solid tumors. By inhibiting FAK, Defactinib disrupts key signaling pathways, including the PI3K/Akt and RAS/MEK/ERK pathways, thereby impeding tumor growth and angiogenesis.[2][3][4] Given its therapeutic potential, a sensitive and specific bioanalytical method is essential for the quantitative determination of Defactinib in biological matrices to support preclinical and clinical research. This application note describes a robust LC-MS/MS method for the quantification of Defactinib in human plasma, utilizing its deuterated analog, this compound, as the internal standard to correct for matrix effects and procedural variability.

Signaling Pathway of Defactinib

Caption: Defactinib inhibits FAK, blocking downstream signaling pathways.

Experimental Protocol

This protocol is adapted from a validated method for the quantification of Defactinib in mouse plasma and is optimized for use with human plasma and this compound as the internal standard.

Materials and Reagents

-

Defactinib analytical standard (Purity ≥98%)

-

This compound (Purity ≥98%, Isotopic Purity ≥99%)

-

Acetonitrile (LC-MS grade)

-

Methyl tert-butyl ether (MTBE) (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Human plasma (K2-EDTA)

-

Ultrapure water

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system capable of binary gradient elution.

-

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

C18 reverse-phase HPLC column (e.g., Atlantis dC18, 50 x 2.1 mm, 3.5 µm or equivalent).

Stock and Working Solutions

-

Defactinib Stock Solution (1 mg/mL): Accurately weigh and dissolve Defactinib in DMSO to obtain a final concentration of 1 mg/mL.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in DMSO to obtain a final concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the Defactinib stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation: Liquid-Liquid Extraction

Caption: Workflow for plasma sample preparation.

LC-MS/MS Conditions

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | Atlantis dC18, 50 x 2.1 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Isocratic: 25% A, 75% B |

| Run Time | 3.0 minutes |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Table 2: Mass Spectrometric Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500°C |

| Ion Spray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | 8 psi |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

Table 3: MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Defactinib | 511.1 | 112.2 | 35 |

| This compound | 517.1 | 112.2 | 35 |

Note: The MRM transition for this compound is predicted based on the stable isotope label being on a part of the molecule that does not fragment off. The product ion is expected to be the same as the unlabeled compound. This should be confirmed experimentally.

Method Validation Summary

The following tables summarize the expected performance of the method based on a similar validated assay for Defactinib in mouse plasma.[1]

Table 4: Linearity and Sensitivity

| Parameter | Result |

| Calibration Curve Range | 0.5 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

Table 5: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 0.5 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |

| Low | 1.5 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |

| Medium | 150 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |

| High | 400 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |

Table 6: Recovery

| QC Level | Concentration (ng/mL) | Mean Recovery (%) |

| Low | 1.5 | > 80 |

| Medium | 150 | > 80 |

| High | 400 | > 80 |

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative analysis of Defactinib in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this method well-suited for supporting pharmacokinetic and other research studies involving Defactinib. The simple liquid-liquid extraction procedure and rapid chromatographic run time allow for high-throughput sample analysis.

References

Application Notes and Protocols: Western Blot Analysis of Phosphorylated FAK (p-FAK) after Defactinib Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular adhesion, migration, proliferation, and survival.[1][2] Its overexpression and activation are implicated in the progression and metastasis of numerous cancers.[1][3] Defactinib (VS-6063) is a potent and selective small-molecule inhibitor of FAK and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[4][5][6] By inhibiting FAK autophosphorylation, primarily at tyrosine 397 (Y397), Defactinib disrupts downstream signaling cascades, including the RAS/MEK/ERK and PI3K/Akt pathways, thereby impeding tumor growth, survival, and angiogenesis.[3][4]

Western blotting is a fundamental technique to assess the efficacy of FAK inhibitors like Defactinib by quantifying the reduction in FAK phosphorylation. These application notes provide a comprehensive protocol for the Western blot analysis of phosphorylated FAK (p-FAK) in response to Defactinib treatment, intended for researchers, scientists, and drug development professionals.

FAK Signaling Pathway and Defactinib's Mechanism of Action

Integrin clustering or growth factor receptor activation triggers the autophosphorylation of FAK at Y397.[7][8] This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases.[8] The recruitment of Src leads to the phosphorylation of other tyrosine residues on FAK, fully activating its kinase activity and initiating downstream signaling pathways that promote cell proliferation, survival, and migration.[3][9] Defactinib acts as an ATP-competitive inhibitor, blocking this initial autophosphorylation at Y397 and consequently inhibiting the entire downstream signaling cascade.[3][5]

Caption: FAK signaling pathway and the inhibitory action of Defactinib.

Experimental Protocols

This section provides a detailed methodology for performing Western blot analysis to assess the impact of Defactinib on FAK phosphorylation.

Experimental Workflow Overview

Caption: Workflow for Western blot analysis of p-FAK.

Cell Culture and Defactinib Treatment

-

Cell Seeding: Plate the desired cancer cell line (e.g., MDA-MB-453, SkBr3, H292, A549) in appropriate culture dishes and grow to 70-80% confluency.

-

Serum Starvation (Optional but Recommended): To reduce basal levels of FAK phosphorylation, serum-starve the cells overnight by replacing the growth medium with a serum-free medium.

-